

Spectroscopic Profile of Dibenzo-30-crown-10: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzo-30-crown-10*

Cat. No.: *B100617*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Dibenzo-30-crown-10**, a significant macrocyclic polyether. Aimed at researchers, scientists, and professionals in drug development, this document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols.

Summary of Spectroscopic Data

The structural integrity and purity of **Dibenzo-30-crown-10** can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.95 - 6.85	m	8H	Ar-H
4.12	t	8H	Ar-O-CH ₂
3.92	t	8H	O-CH ₂ -CH ₂ -O
3.75 - 3.65	m	16H	-O-CH ₂ -CH ₂ -O-

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppm	Assignment
149.1	C-O (Aromatic)
121.5	C-H (Aromatic)
114.2	C-H (Aromatic)
71.1	-O-CH ₂ -CH ₂ -O-
69.5	Ar-O-CH ₂
69.1	-O-CH ₂ -CH ₂ -O-

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060 - 3020	Weak	C-H stretch (Aromatic)
2925, 2870	Strong	C-H stretch (Aliphatic)
1595, 1505	Medium	C=C stretch (Aromatic)
1250, 1130	Strong	C-O stretch (Aryl-Alkyl Ether)
1060	Strong	C-O-C stretch (Aliphatic Ether)
740	Strong	C-H bend (Ortho-disubstituted Aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
275	~ 4000	Methanol
225	~ 18000	Methanol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Dibenzo-30-crown-10** (approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is prepared in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-\text{d}_6$), and transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm). For ^{13}C NMR, the solvent peak (e.g., CDCl_3 at 77.16 ppm) is also used as a reference. Standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid **Dibenzo-30-crown-10** is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

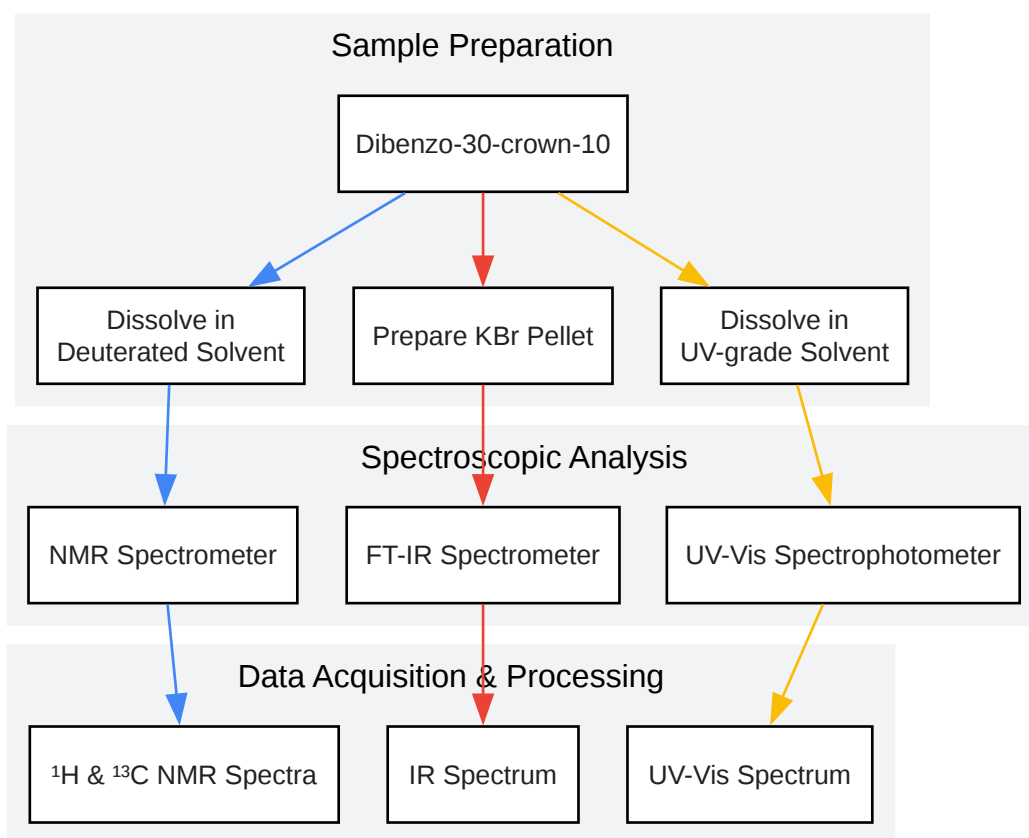
Ultraviolet-Visible (UV-Vis) Spectroscopy

A stock solution of **Dibenzo-30-crown-10** is prepared in a UV-grade solvent, such as methanol or acetonitrile. This stock solution is then diluted to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). The

UV-Vis spectrum is recorded in a 1 cm path length quartz cuvette against a solvent blank over a wavelength range of approximately 200-400 nm.

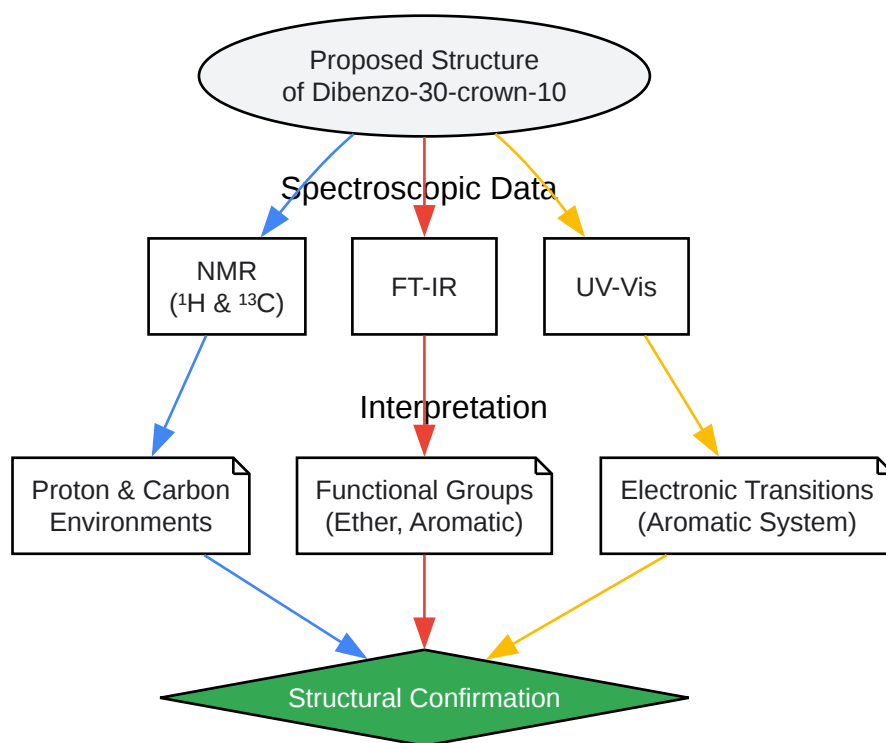
Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **Dibenzo-30-crown-10**.



[Click to download full resolution via product page](#)

Experimental workflow for spectroscopic analysis.



[Click to download full resolution via product page](#)

Logical flow for structural confirmation.

- To cite this document: BenchChem. [Spectroscopic Profile of Dibenzo-30-crown-10: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100617#spectroscopic-data-nmr-ir-uv-vis-for-dibenzo-30-crown-10\]](https://www.benchchem.com/product/b100617#spectroscopic-data-nmr-ir-uv-vis-for-dibenzo-30-crown-10)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com